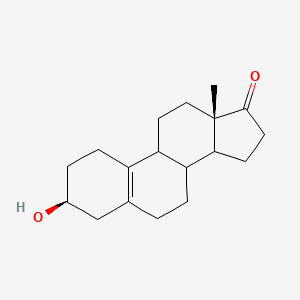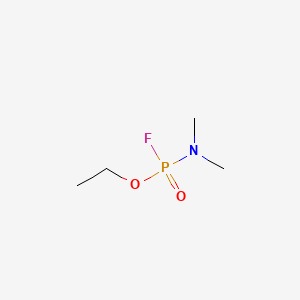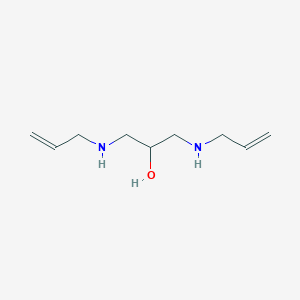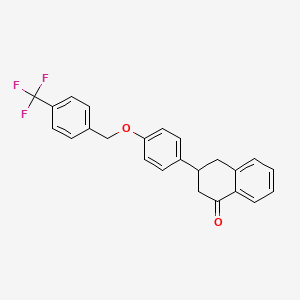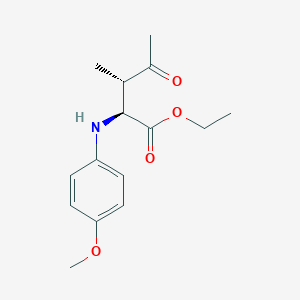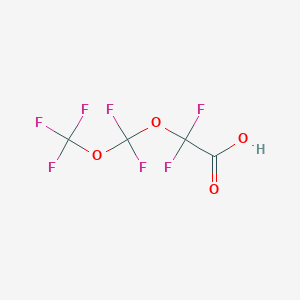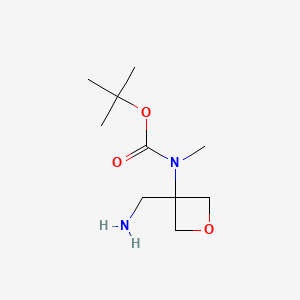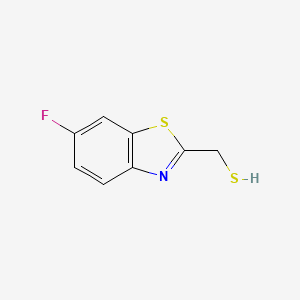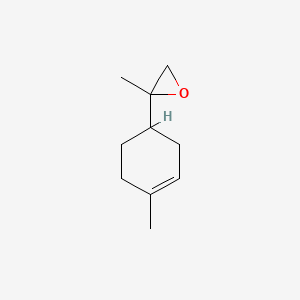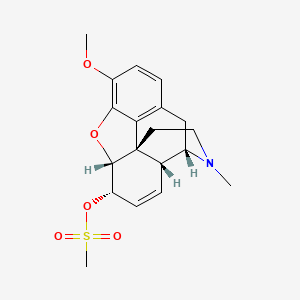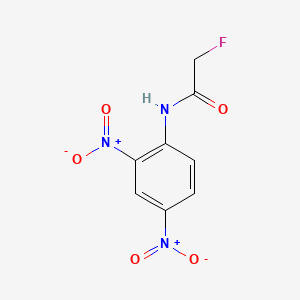
Acetanilide, 2',4'-dinitro-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’,4’-dinitro-2-fluoro- is a chemical compound with the molecular formula C8H7FN2O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and a fluorine atom at the 2 position
Méthodes De Préparation
The synthesis of Acetanilide, 2’,4’-dinitro-2-fluoro- typically involves the nitration of acetanilide derivatives. The process can be summarized as follows:
Nitration Reaction: Acetanilide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces nitro groups at the desired positions on the phenyl ring.
Fluorination: The nitrated acetanilide is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 2 position.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Acetanilide, 2’,4’-dinitro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acetanilide, 2’,4’-dinitro-2-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Acetanilide, 2’,4’-dinitro-2-fluoro- exerts its effects involves interactions with molecular targets and pathways. The nitro groups and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Acetanilide, 2’,4’-dinitro-2-fluoro- can be compared with other similar compounds, such as:
2’,4’-Dinitroacetanilide: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4’-Fluoro-2’-nitroacetanilide: Has a different substitution pattern, leading to variations in its properties and applications.
Acetanilide: The parent compound, which lacks the nitro and fluorine substitutions, resulting in different chemical and biological properties.
The uniqueness of Acetanilide, 2’,4’-dinitro-2-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
23554-59-8 |
|---|---|
Formule moléculaire |
C8H6FN3O5 |
Poids moléculaire |
243.15 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6FN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
Clé InChI |
OUHRISILAJAWAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



